molecular formula C23H26FN7O3 B11693025 4-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11693025
M. Wt: 467.5 g/mol
InChI Key: WMQJEAXNORJDPA-MFKUBSTISA-N
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Description

4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including ethoxy, methoxy, fluorophenyl, and morpholine, makes it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to form the triazine core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form the triazine core.

    Functionalization of the triazine core: The triazine core is further functionalized by reacting with 4-fluoroaniline and morpholine under controlled conditions to yield the final product.

Industrial production methods for this compound would likely involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Material Science: The stability and functional diversity of the compound make it suitable for developing advanced materials, such as polymers or coatings with specific properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound’s chemical properties can be exploited in various industrial processes, such as catalysis or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups and triazine core. Similar compounds include:

    4-[(2E)-2-[(4-METHOXY-3-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: This compound features a bromine atom instead of a fluorine atom, which may alter its reactivity and biological activity.

The uniqueness of 4-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26FN7O3

Molecular Weight

467.5 g/mol

IUPAC Name

2-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26FN7O3/c1-3-34-19-9-4-16(14-20(19)32-2)15-25-30-22-27-21(26-18-7-5-17(24)6-8-18)28-23(29-22)31-10-12-33-13-11-31/h4-9,14-15H,3,10-13H2,1-2H3,(H2,26,27,28,29,30)/b25-15+

InChI Key

WMQJEAXNORJDPA-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC

Origin of Product

United States

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